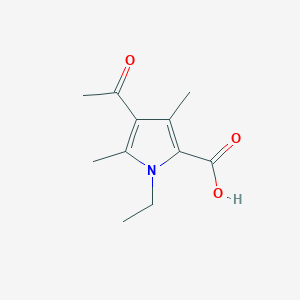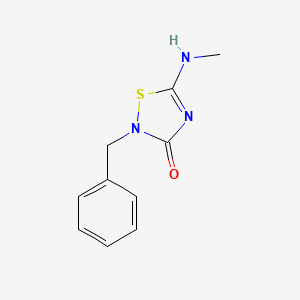
2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound that contains a thiadiazole ring
准备方法
The synthesis of 2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thiosemicarbazide derivative with an appropriate benzyl halide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
科学研究应用
2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s thiadiazole ring can interact with metal ions, proteins, and nucleic acids, disrupting their normal function and leading to the desired therapeutic effects.
相似化合物的比较
2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one can be compared with other thiadiazole derivatives such as:
2-Benzyl-5-(amino)-1,2,4-thiadiazol-3(2H)-one: Similar structure but lacks the methyl group on the amino nitrogen, which may affect its reactivity and biological activity.
2-Benzyl-5-(methylthio)-1,2,4-thiadiazol-3(2H)-one: Contains a methylthio group instead of a methylamino group, leading to different chemical and biological properties.
2-Benzyl-5-(methylamino)-1,3,4-thiadiazol-2(3H)-one: The position of the thiadiazole ring nitrogen atoms is different, which can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methylamino groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H11N3OS |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
2-benzyl-5-(methylamino)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C10H11N3OS/c1-11-9-12-10(14)13(15-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12,14) |
InChI 键 |
JQQGFKBYXRZSMM-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=O)N(S1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



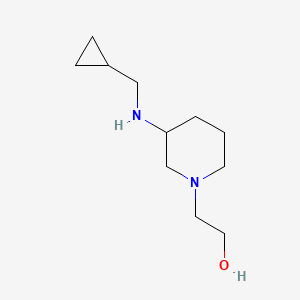

![tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

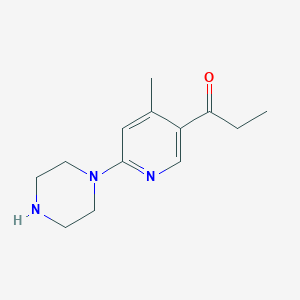
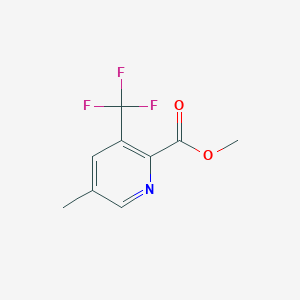
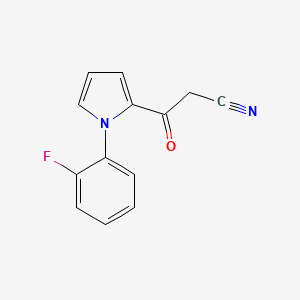
![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)


